molecular formula C23H21N5OS B2589812 5-methyl-2-phenyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole CAS No. 1029791-27-2

5-methyl-2-phenyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole

Cat. No.: B2589812
CAS No.: 1029791-27-2
M. Wt: 415.52
InChI Key: IABGOILMRMPXLE-UHFFFAOYSA-N
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Description

5-methyl-2-phenyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole is a complex heterocyclic compound. This compound features a unique structure combining an oxazole ring with a triazoloquinoxaline moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-phenyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole typically involves multi-step reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the triazoloquinoxaline moiety. Key steps include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Introduction of the Triazoloquinoxaline Moiety: This step involves the synthesis of the triazoloquinoxaline intermediate, which is then coupled with the oxazole ring through sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the triazoloquinoxaline moiety, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, modifying the compound’s properties.

Scientific Research Applications

5-methyl-2-phenyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Share a similar five-membered ring structure but differ in the types of atoms and substituents.

    Triazole Compounds: Contain the triazole ring but lack the oxazole moiety.

    Quinoxaline Derivatives: Feature the quinoxaline ring but do not have the combined triazolo and oxazole structures.

Uniqueness

The uniqueness of 5-methyl-2-phenyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole lies in its hybrid structure, combining multiple pharmacophores into a single molecule

Properties

IUPAC Name

5-methyl-2-phenyl-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS/c1-14(2)20-26-27-21-23(25-17-11-7-8-12-19(17)28(20)21)30-13-18-15(3)29-22(24-18)16-9-5-4-6-10-16/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABGOILMRMPXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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